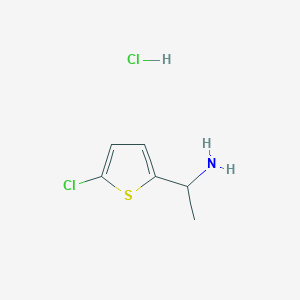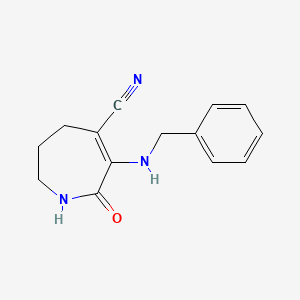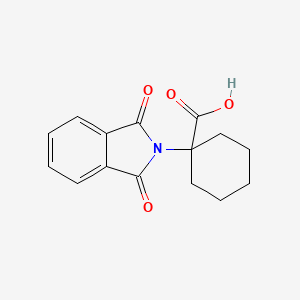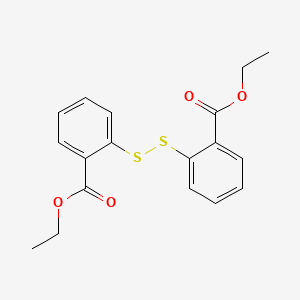
3-Methylphenyl sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylphenyl sulfamate is an organic compound with the molecular formula C7H9NO3S It is a sulfamate ester derived from 3-methylphenol and sulfamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylphenyl sulfamate can be synthesized through the reaction of 3-methylphenol with sulfamic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfamate ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methylphenyl sulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamate groups into molecules.
Biology: Studied for its potential role in enzyme inhibition, particularly in the inhibition of steroid sulfatase.
Medicine: Investigated for its potential therapeutic applications in treating hormone-dependent cancers such as breast cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-methylphenyl sulfamate involves its interaction with specific molecular targets. For example, as a steroid sulfatase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of steroid sulfates to active steroids. This inhibition can reduce the levels of active estrogens in hormone-dependent cancers, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl sulfamate
- 4-Methylphenyl sulfamate
- 3-Chlorophenyl sulfamate
Comparison
3-Methylphenyl sulfamate is unique due to the presence of a methyl group at the meta position on the phenyl ring. This structural feature can influence its reactivity and binding affinity to molecular targets compared to other similar compounds. For instance, the methyl group can enhance hydrophobic interactions with enzyme active sites, potentially increasing its inhibitory potency.
Propiedades
Número CAS |
25998-91-8 |
|---|---|
Fórmula molecular |
C7H9NO3S |
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
(3-methylphenyl) sulfamate |
InChI |
InChI=1S/C7H9NO3S/c1-6-3-2-4-7(5-6)11-12(8,9)10/h2-5H,1H3,(H2,8,9,10) |
Clave InChI |
SVIGJTFIMLNJOL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl (2E)-2-(1-{4-[(4-chlorobenzyl)oxy]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B11998055.png)


![Hexanediamide, N,N'-bis[2-(1H-indol-3-yl)ethyl]-](/img/structure/B11998073.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11998074.png)
![(2S)-2-[[(2S)-2-Azaniumyl-4-methylpentanoyl]amino]propanoate](/img/structure/B11998081.png)

